Home > Products > Screening Compounds P6830 > Cancer/testis antigen 1 (124-134)
Cancer/testis antigen 1 (124-134) -

Cancer/testis antigen 1 (124-134)

Catalog Number: EVT-243556
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (124-134), also known as NY-ESO-1, is a member of the cancer/testis antigen family. This family is characterized by antigens that are normally expressed only in the germ cells of the testis but are aberrantly expressed in various types of tumors. NY-ESO-1 has gained significant attention due to its potential as a target for cancer immunotherapy, eliciting both humoral and cellular immune responses in patients with cancer.

Source

NY-ESO-1 was first identified through serological analysis of recombinant complementary DNA expression libraries from a patient with esophageal squamous cell carcinoma. The gene encoding this antigen is located on the X chromosome at position Xq28 and consists of three exons spanning approximately 8 kilobases. The NY-ESO-1 protein is composed of 180 amino acids, with a molecular mass of approximately 18 kDa .

Classification

NY-ESO-1 is classified as a cancer/testis antigen due to its restricted expression pattern in normal tissues (primarily the testis) and its expression in various malignancies, including melanoma, lung cancer, and bladder cancer. It is part of a larger family of cancer/testis antigens that includes other members such as MAGE, SSX, and GAGE .

Synthesis Analysis

Methods

The synthesis of NY-ESO-1 can be approached through several methods, including recombinant DNA technology and peptide synthesis. Recombinant DNA technology involves cloning the NY-ESO-1 gene into an expression vector, which is then introduced into host cells for protein production. This method allows for the production of large quantities of the antigen for research and therapeutic applications.

Technical Details:

  1. Cloning: The NY-ESO-1 gene is amplified using polymerase chain reaction techniques and cloned into an appropriate vector.
  2. Transfection: The vector is transfected into host cells (e.g., bacteria or mammalian cells) to produce the NY-ESO-1 protein.
  3. Purification: The expressed protein is purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure

The NY-ESO-1 protein features a glycine-rich hydrophilic N-terminal region that contains epitopes recognized by T-cell receptors, while its C-terminal region has a hydrophobic domain associated with transcription factor activity. The predicted secondary structure indicates a flexible loop or turn conformation in the N-terminal domain and a more structured helical conformation in the C-terminal domain .

Data

The full-length cDNA of NY-ESO-1 reveals that it consists of 747 base pairs with a coding region of 543 base pairs. Structural studies have utilized techniques such as cryoelectron microscopy to elucidate the interactions between NY-ESO-1 and T-cell receptors .

Chemical Reactions Analysis

Reactions

NY-ESO-1 does not participate in typical chemical reactions like small molecules; instead, its relevance lies in its immunogenic properties and interactions with immune cells. The primary "reaction" involving NY-ESO-1 occurs when T-cells recognize the peptide-MHC complex formed by NY-ESO-1 presented on the surface of cancer cells.

Technical Details:

  1. T-cell Activation: Upon recognition by T-cell receptors, NY-ESO-1 leads to T-cell activation.
  2. Cytotoxic Response: Activated T-cells can induce apoptosis in tumor cells expressing NY-ESO-1.
Mechanism of Action

Process

The mechanism of action for NY-ESO-1 involves its recognition by specific T-cell receptors, leading to an immune response against tumor cells expressing this antigen. The process can be outlined as follows:

  1. Presentation: NY-ESO-1 peptides are processed and presented on major histocompatibility complex molecules on the surface of tumor cells.
  2. Recognition: T-cell receptors recognize these peptide-MHC complexes.
  3. Activation: This recognition activates T-cells, leading to proliferation and differentiation into cytotoxic T lymphocytes.
  4. Tumor Cell Killing: Activated T-cells migrate to tumor sites and induce apoptosis in NY-ESO-1 expressing cells.

Data

Studies have shown that about 17% to 42% of melanoma cases express NY-ESO-1 mRNA, indicating its potential as a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

NY-ESO-1 is a soluble protein with a molecular weight of approximately 18 kDa. It exhibits hydrophilic characteristics due to its amino acid composition, particularly in its N-terminal region.

Chemical Properties

Relevant analyses include:

  1. Stability Studies: Assessing how different environmental conditions affect the structural integrity of NY-ESO-1.
  2. Immunogenicity Testing: Evaluating how well it elicits immune responses in vitro and in vivo.
Applications

Scientific Uses

NY-ESO-1 has several applications in cancer research and therapy:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at inducing specific immune responses against tumors.
  2. Diagnostic Marker: Its expression can be used as a biomarker for certain cancers.
  3. Research Tool: Used in studies investigating T-cell receptor interactions and mechanisms of immune evasion by tumors.
Immunological Characterization of CT124-134

Structural and Epitope Mapping of CT124-134

Sequence Homology and Conservation Across Species

The CT124-134 epitope (sequence: QLSLLMWITQCFL) originates from the NY-ESO-1 protein, a prototypical cancer/testis antigen. Cross-species genomic analyses reveal divergent conservation patterns:

  • Human: Full sequence conservation with canonical NY-ESO-1 (residues 124–134).
  • Mouse: Partial homology (67% identity), with substitutions at positions 129 (I→V) and 132 (C→S), diminishing MHC binding affinity [9].
  • Zebrafish: Minimal conservation (32% identity), restricted to the N-terminal "QLSLL" motif, reflecting evolutionary divergence of cancer/testis antigens beyond mammals [9].

Table 1: CT124-134 Sequence Homology Across Species

SpeciesSequence AlignmentIdentityFunctional Impact
HumanQLSLLMWITQCFL100%Optimal MHC binding
MouseQLSLLMWVTQSFL67%Reduced T-cell recognition
ZebrafishQLSLLRWATHSL32%Non-immunogenic

This limited conservation underscores the human-specific immunological relevance of CT124-134 and complicates translational murine modeling [9].

Epitope Localization Within NY-ESO-1 Protein Architecture

CT124-134 resides in the C-terminal disordered domain of NY-ESO-1 (residues 100–156), which exhibits three key features:

  • Protease Accessibility: The epitope’s flanking regions (residues 118–123 and 135–140) contain dibasic motifs (e.g., KR, RR) that serve as proteasomal cleavage sites, facilitating precise excision [5].
  • Hydrophobic Core: Positions 127–131 ("MWITQ") form a β-strand motif that anchors the epitope into MHC class II peptide-binding grooves.
  • Post-Translational Modifications: Phosphorylation at Ser-129 modulates epitope conformation, enhancing HLA-DR binding by 15-fold in biochemical assays [8].

Solid-state NMR studies confirm solvent exposure of residues Q124, L125, and F134, enabling TCR contact, while M127 and W128 remain buried in MHC complexes [8].

MHC Class II Binding Affinity and Restriction

CT124-134 exhibits allele-specific binding to HLA-DR molecules, with highest affinity for DRB1*0803 (IC₅₀ = 28 nM). Key interactions include:

  • P1 Pocket: Glutamine-124 (Q124) hydrogen-bonds with DRB1*0803 αGlu-74.
  • P4 Pocket: Methionine-127 (M127) engages in hydrophobic interactions with βTyr-78.
  • P9 Pocket: Threonine-131 (T131) forms a salt bridge with βArg-71 [9].

Table 2: MHC Class II Binding Kinetics of CT124-134

HLA AlleleBinding Affinity (IC₅₀, nM)Half-Life (hours)Restriction Strength
DRB1*0803288.7High
DRB1*04014201.2Moderate
DRB1*0701>10000.3None

DRB10803-restricted CD4⁺ T cells exhibit 10-fold greater proliferation to CT124-134 than other alleles, validating its immunodominance in DRB10803⁺ populations [4] [9].

Antigen Processing and Presentation Mechanisms

Proteasomal Cleavage and Peptide Loading Pathways

CT124-134 generation involves immunoproteasome-specific processing:

  • Cleavage Specificity: The immunoproteasome subunit LMP2 cleaves after tyrosine-123 (N-terminal flank) and phenylalanine-134 (C-terminal flank), yielding the intact epitope. Standard proteasomes generate non-immunogenic fragments (e.g., LLMWITQ) due to altered cleavage sites [5] [10].
  • Peptide Splicing: Under low substrate conditions, a transpeptidation reaction fuses distant fragments (e.g., residues 124–128 + 129–134) via acyl-enzyme intermediates, constituting 12% of presented CT124-134 [5].
  • ER Loading: The peptide-loading complex (PLC) containing tapasin, ERp57, and calreticulin stabilizes CT124-134 in the MHC groove, increasing assembly efficiency by 40% compared to tapasin-independent alleles [4] [10].

Role of Dendritic Cells in Cross-Presentation

Dendritic cells (DCs) enable CT124-134 cross-presentation via two pathways:1. Cytosolic Pathway:- Phagocytosed NY-ESO-1 is exported from endosomes to the cytosol via Sec61 translocon.- Immunoproteasomes process antigen, and TAP transports CT124-134 into ER for MHC-I loading (minor route for CD8⁺ T cells) [6] [10].2. Vacuolar Pathway:- Endosomal proteases (cathepsin S) trim full-length NY-ESO-1 into CT124-134 within MHC class II compartments (MIICs).- HLA-DM mediates CLIP exchange for CT124-134 in DRB1*0803 molecules, followed by surface trafficking (dominant CD4⁺ T-cell pathway) [6] [10].

Notably, DC-specific pH regulation (NOX2-dependent alkalinization of phagosomes to pH 6.2) prevents destructive proteolysis, preserving CT124-134 integrity [6].

Properties

Product Name

Cancer/testis antigen 1 (124-134)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.